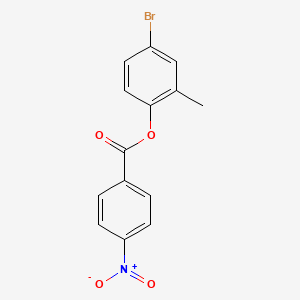

4-bromo-2-methylphenyl 4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-bromo-2-methylphenyl 4-nitrobenzoate often involves multi-step reactions, including bromination and nitration processes. These reactions are crucial for introducing functional groups that define the compound's chemical behavior and applications. For example, bromination and nitration of benzo[b]thiophen derivatives have been extensively studied to understand the influence of substituents on reaction outcomes (Cooper et al., 1970).

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-2-methylphenyl 4-nitrobenzoate is characterized by various intermolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence their crystal packing and stability. For instance, studies have provided insights into the nature and strength of these interactions, contributing to a better understanding of the compound's physical properties and reactivity (Sowmya et al., 2020).

Chemical Reactions and Properties

4-Bromo-2-methylphenyl 4-nitrobenzoate participates in various chemical reactions, including nucleophilic substitution and rearrangement reactions. These reactions are pivotal for synthesizing novel compounds and exploring their potential applications. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines demonstrates aromatic nucleophilic substitution with rearrangement, leading to structurally unique products (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 4-bromo-2-methylphenyl 4-nitrobenzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Detailed structural analysis reveals the importance of specific intermolecular interactions in determining these properties. Investigations into similar compounds have shown how crystal packing and intermolecular forces affect their stability and reactivity (Whittaker et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-bromo-2-methylphenyl 4-nitrobenzoate, such as reactivity towards different reagents and conditions, are central to its application in synthetic chemistry. Studies focusing on the reactivity of similar compounds provide insights into mechanisms and conditions that favor specific reaction pathways, offering a foundation for developing new synthetic strategies (Koh et al., 1999).

Applications De Recherche Scientifique

Nucleophilic Substitution Reactions

Research on nucleophilic substitution reactions, such as the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, explores the underlying mechanisms and the influence of substituents on reaction rates. Such studies are crucial for understanding reaction pathways and optimizing synthetic procedures for targeted compounds (Koh, Han, & Lee, 1999).

Aromatic Nucleophilic Substitution

Investigations into the reactions of bromo-nitrobenzo[b]thiophene with amines reveal novel aromatic nucleophilic substitution reactions, which could lead to new synthetic routes for compounds having bromo and nitro groups. Understanding these reactions can be pivotal for designing novel organic molecules with specific properties (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Electrophilic Substitution Reactions

Studies on electrophilic substitution reactions, such as bromination and nitration of thiophen derivatives, provide insights into how different substituents affect the reactivity and orientation of these reactions. These findings are essential for the strategic functionalization of aromatic compounds, potentially including 4-bromo-2-methylphenyl 4-nitrobenzoate (Clarke, Scrowston, & Sutton, 1973).

Functionalization and Surface Modification

The chemical functionalization of surfaces using diazonium salts, including compounds related to 4-bromo-2-methylphenyl 4-nitrobenzoate, illustrates applications in modifying electrode surfaces for improved electrochemical properties. This research could point to applications of 4-bromo-2-methylphenyl 4-nitrobenzoate in surface chemistry and sensor technology (Actis et al., 2008).

Propriétés

IUPAC Name |

(4-bromo-2-methylphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBMMOGPKTXPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)

methanone](/img/structure/B5596909.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)

![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)

![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)